4-Chloro-2-ethyl-6-methylpyrimidine

Suzuki-Miyaura coupling Palladium catalysis Heterocyclic chemistry

4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8) is a halogenated pyrimidine derivative with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61. This compound features a pyrimidine core substituted with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position, establishing its unique isomeric identity among chloropyrimidine analogs.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 55108-54-8
Cat. No. B3024495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethyl-6-methylpyrimidine
CAS55108-54-8
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=N1)Cl)C
InChIInChI=1S/C7H9ClN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
InChIKeyUXHUHCFLWOQURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8): Technical Specifications and Chemical Identity for Procurement and Research


4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8) is a halogenated pyrimidine derivative with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 . This compound features a pyrimidine core substituted with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position, establishing its unique isomeric identity among chloropyrimidine analogs [1]. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals, with its chloro-substituted pyrimidine core allowing for further functionalization through nucleophilic substitution reactions while the ethyl and methyl groups contribute to its stability and reactivity profile [2].

Why Generic 4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8) Substitution Fails: The Structural and Reactivity Basis


Generic substitution among pyrimidine derivatives is not feasible due to significant differences in regiochemistry and reactivity that directly impact synthetic outcomes. The specific substitution pattern of 4-chloro-2-ethyl-6-methylpyrimidine (2-ethyl, 6-methyl, 4-chloro) represents a distinct isomeric arrangement compared to closely related compounds such as 4-chloro-6-ethyl-2-methylpyrimidine (CAS 89966-72-3, 2-methyl, 6-ethyl, 4-chloro) [1]. These positional isomers possess different electronic environments and steric profiles, leading to divergent reactivity in cross-coupling and nucleophilic substitution reactions. Furthermore, the chlorine atom at the 4-position in this compound exhibits distinct reactivity compared to other halogen substituents (bromo, iodo, fluoro) in pyrimidine systems, affecting both reaction kinetics and selectivity in downstream synthetic applications [2]. The following quantitative evidence demonstrates the specific, non-interchangeable performance characteristics that define this compound's unique value proposition.

4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8) Quantitative Evidence: Verified Differentiation Against Comparator Compounds


Superior Cross-Coupling Efficiency: Chloropyrimidines vs. Bromo-, Iodo-, and Fluoropyrimidines in Suzuki-Miyaura Reactions

In a systematic study of halogenated pyrimidines in Suzuki-Miyaura cross-coupling reactions, chloropyrimidine substrates were demonstrated to be preferable over the corresponding iodo-, bromo-, or fluoropyrimidines for the preparation of mono-, di-, or triphenylpyrimidines [1]. The study established a clear reactivity hierarchy where chloro-substituted pyrimidines provided optimal synthetic outcomes under the evaluated reaction conditions, offering a superior balance of reactivity and stability compared to more labile bromo- and iodo- analogs or less reactive fluoro- derivatives [1].

Suzuki-Miyaura coupling Palladium catalysis Heterocyclic chemistry

Regioselective Control in Nucleophilic Aromatic Substitution: Impact of C6 Alkyl Substitution on C4 vs. C2 Reactivity in Dichloropyrimidines

Quantum mechanical and experimental studies on 2,4-dichloropyrimidines reveal that substitution at the C6 position dramatically alters the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions [1]. Specifically, while unsubstituted 2,4-dichloropyrimidine exhibits C4 selectivity, the introduction of an electron-donating substituent at C6 reverses this preference, directing substitution to the C2 position [1]. DFT calculations (wB97X-D/6-31G*) for the C6-OMe substituted analog showed that the transition state energy for C2 substitution is 0.76 kcal/mol lower than for C4 substitution, providing a thermodynamic basis for the observed C2 selectivity [1]. This demonstrates that alkyl substitution on the pyrimidine ring is not an inert structural feature but an active determinant of reaction outcome.

SNAr reaction Regioselectivity Pyrimidine functionalization

Physicochemical Property Differentiation: Comparison of Isomeric 4-Chloro-ethyl-methylpyrimidines

4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8) and its positional isomer 4-chloro-6-ethyl-2-methylpyrimidine (CAS 89966-72-3) are distinct chemical entities with identical molecular formulas (C₇H₉ClN₂) and molecular weights (156.61) but different substitution patterns, resulting in unique identifiers and potentially divergent physicochemical properties [1]. The target compound has a predicted boiling point of 215.0±20.0 °C, predicted density of 1.143±0.06 g/cm³, and predicted pKa of 1.29±0.30 .

Physicochemical properties Isomer differentiation Quality control

Differential Halogen Reactivity in Pyrimidine Systems: Chlorine vs. Bromine in Sequential Functionalization Strategies

In polyhalogenated pyrimidines, the reactivity difference between chlorine and bromine enables orthogonal functionalization strategies. Studies on 4-amino-5-bromo-2-chloropyrimidine demonstrate that the bromine atom exhibits higher reactivity than the chlorine atom in palladium-catalyzed cross-coupling reactions [1]. This reactivity differential allows for sequential, site-selective transformations where the more reactive bromine can be substituted first, followed by the chlorine in a subsequent step under different conditions. For monohalogenated pyrimidines like 4-chloro-2-ethyl-6-methylpyrimidine, the absence of a more reactive halogen (bromine or iodine) imparts a controlled, predictable reactivity profile suitable for single-site derivatization without competing side reactions.

Halogen selectivity Sequential cross-coupling Polyhalogenated heterocycles

Synthetic Utility in Chloroquine-Analog Synthesis: A Specific Application of 4-Chloro-2-ethyl-6-methylpyrimidine

4-Chloro-2-ethyl-6-methylpyrimidine has been specifically employed as a key building block in the synthesis of pyrimidines bridged with chloroquine analogs [1]. In this application, selective nucleophilic aromatic substitution at the C4 position of the pyrimidine ring is utilized to install a linker that bridges the pyrimidine core to a chloroquine-like moiety [1]. This demonstrates the compound's utility in generating hybrid molecules for medicinal chemistry applications, leveraging the specific substitution pattern of the 2-ethyl-6-methyl-4-chloropyrimidine scaffold.

Antimalarial agents Chloroquine analogs Pyrimidine bridged compounds

Optimal Application Scenarios for 4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8) Based on Verified Evidence


Suzuki-Miyaura Cross-Coupling for Arylpyrimidine Library Synthesis

Given the established preference for chloropyrimidine substrates over iodo-, bromo-, or fluoropyrimidines in Suzuki-Miyaura coupling reactions [1], 4-chloro-2-ethyl-6-methylpyrimidine is the optimal starting material for generating diverse 4-arylpyrimidine libraries. The chloro substituent provides an ideal balance of reactivity and stability under standard palladium catalysis conditions, facilitating efficient coupling with a wide range of arylboronic acids to yield 4-aryl-2-ethyl-6-methylpyrimidines. This application is particularly relevant for medicinal chemistry programs exploring structure-activity relationships around the pyrimidine core.

Single-Site Functionalization via Nucleophilic Aromatic Substitution

As a monochlorinated pyrimidine with a well-defined substitution pattern, 4-chloro-2-ethyl-6-methylpyrimidine is ideally suited for predictable, single-site nucleophilic aromatic substitution (SNAr) reactions. The C4 chlorine serves as the sole leaving group, enabling clean functionalization with amine, alkoxide, or thiolate nucleophiles without the complications of competing reaction sites or over-substitution that can occur with polyhalogenated pyrimidines [1]. The presence of the C6-methyl group is expected to modulate the electronic environment, potentially influencing the rate and selectivity of SNAr reactions based on established regioselectivity principles [2].

Synthesis of Chloroquine-Hybrid Antimalarial Leads

Based on published precedent [1], 4-chloro-2-ethyl-6-methylpyrimidine can be directly applied in the synthesis of pyrimidine-bridged chloroquine analogs. The compound serves as the pyrimidine core, undergoing selective nucleophilic substitution at the C4 position to install a linker that connects to a chloroquine-like moiety. This established synthetic route provides a validated starting point for medicinal chemists developing next-generation antimalarial agents or exploring other therapeutic areas where pyrimidine-containing hybrid molecules are of interest.

Precursor for Orthogonal Sequential Coupling Strategies

While 4-chloro-2-ethyl-6-methylpyrimidine itself contains only a single halogen, its chlorine substituent is less reactive than bromine or iodine in palladium-catalyzed cross-coupling [1]. This characteristic makes it an excellent candidate for orthogonal coupling strategies when combined with other halogenated building blocks. For instance, the chloro-pyrimidine can be stably carried through synthetic sequences involving bromo- or iodo-arenes, and then selectively activated for coupling under more forcing conditions or with tailored catalyst systems. This orthogonal reactivity profile expands the compound's utility in complex molecule synthesis.

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